molecular formula C21H27N3O4 B5101941 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(piperidin-1-yl)aniline

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(piperidin-1-yl)aniline

Cat. No.: B5101941
M. Wt: 385.5 g/mol
InChI Key: LCRPOXALAXQFAQ-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(piperidin-1-yl)aniline is a complex organic compound with a unique structure that includes a nitro group, a piperidine ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(piperidin-1-yl)aniline typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of a precursor compound followed by the introduction of the piperidine ring through a substitution reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(piperidin-1-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and strong acids or bases for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the piperidine ring.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(piperidin-1-yl)aniline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(piperidin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The nitro group and piperidine ring play crucial roles in its biological activity, potentially interacting with enzymes and receptors in the body. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Shares the dimethoxyphenyl group but differs in the functional groups attached.

    N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-6-nitroaniline: Similar structure with variations in the nitro group position and additional methyl group.

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(piperidin-1-yl)aniline is unique due to the combination of its nitro group, piperidine ring, and dimethoxyphenyl group, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-piperidin-1-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4/c1-27-20-9-6-16(14-21(20)28-2)10-11-22-18-15-17(7-8-19(18)24(25)26)23-12-4-3-5-13-23/h6-9,14-15,22H,3-5,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRPOXALAXQFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=C(C=CC(=C2)N3CCCCC3)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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